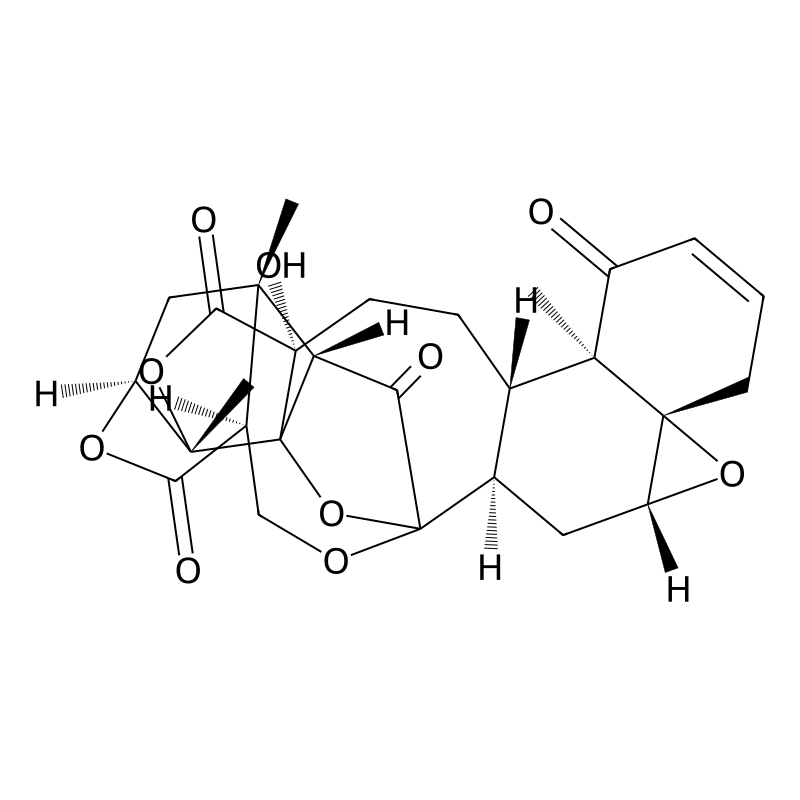

(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- This involves using machine learning models and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of complex organic compounds .

- The method involves comparing the calculated chemical shifts of multiple candidate structures with experimental data and evaluating statistical parameters .

- This approach has been successful in identifying the structural and stereochemical assignment of complex organic compounds with high confidence .

- This application involves the use of the formation of complexes in qualitative and quantitative organic analysis .

- The formation of complexes permits not only the identification of an organic compound but also the detection of some structural moieties in unknown molecules .

- This method is often used in the characterization of organic compounds by the formation of colored complexes and in their quantitative analysis by absorption measurements .

Structural Elucidation Using Machine Learning and NMR Spectroscopy

Formation of Complexes in Organic Analysis

Use of Coordination Compounds as Catalysts

The compound (1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone is a complex organic molecule characterized by its intricate multi-cyclic structure and multiple functional groups including hydroxyl and ketone functionalities. This compound belongs to a class of substances known for their potential biological activities and applications in various fields such as pharmaceuticals and biochemistry.

- Hydroxylation Reactions: The presence of hydroxyl groups allows for further chemical modifications through oxidation or esterification.

- Oxidation-Reduction Reactions: The ketone functionalities can participate in redox reactions.

- Condensation Reactions: The compound may undergo condensation with other organic molecules to form larger structures or derivatives.

These reactions are often facilitated by specific enzymes in biological systems that act as catalysts to enhance reaction rates and specificity

The biological activity of this compound is predicted to be significant based on its structural features. Computational models have been developed to assess its potential pharmacological effects: In vitro studies are essential to validate these predictions and explore the compound's therapeutic potential.

The synthesis of this compound can be approached through several methods:

- Total Synthesis: A stepwise assembly of the molecule from simpler precursors using various organic reactions such as alkylation and cyclization.

- Biotransformation: Utilizing microbial or enzymatic systems to modify existing compounds into the target structure.

- Chemical Modification: Starting from a related compound and applying specific reactions (e.g., hydroxylation or oxidation) to achieve the desired structure.

Each method has its advantages and challenges concerning yield and purity .

This compound has potential applications in:

- Pharmaceuticals: As a lead compound for drug development targeting specific diseases.

- Agriculture: Possible use as a biopesticide or growth regulator due to its biological activity.

- Material Science: Exploration in developing novel materials with unique properties based on its structure.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Receptor Binding Studies: To assess how the compound interacts with specific cellular receptors.

- Metabolic Pathway Analysis: Understanding how the compound is processed within living organisms can reveal its efficacy and safety profile .

- Toxicity Assessments: Evaluating potential side effects through various in vitro assays.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with this molecule but differ in functional groups or stereochemistry:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Compound A | Hydroxylated polycyclic structure | Antioxidant |

| Compound B | Ketone-rich derivative | Anticancer |

| Compound C | Simplified cyclic structure | Antimicrobial |

Uniqueness

The uniqueness of the target compound lies in its specific stereochemical configuration and the combination of multiple functional groups that may not be present in similar compounds. This complexity could lead to unique biological activities that are not observed in simpler analogs.